molecular formula C20H27NO3·ClH B600442 Hetisine hydrochloride CAS No. 149926-20-5

Hetisine hydrochloride

Cat. No.: B600442
CAS No.: 149926-20-5
M. Wt: 365.89
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of hetisine hydrochloride involves complex chemical reactions due to its intricate structure. The synthetic routes typically start with the extraction of precursor compounds from natural sources, followed by a series of chemical transformations to form the heptacyclic hetisane skeleton. Industrial production methods often involve the use of advanced organic synthesis techniques, including multi-step reactions under controlled conditions to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Hetisine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations. Major products formed from these reactions include derivatives with modified functional groups, which can enhance or alter the pharmacological properties of the compound .

Scientific Research Applications

Hetisine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of hetisine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antiarrhythmic effects are attributed to its ability to modulate ion channels in cardiac cells, thereby stabilizing the heart’s rhythm. The compound’s antitumor activity is linked to its ability to induce apoptosis in cancer cells by affecting various signaling pathways .

Comparison with Similar Compounds

Hetisine hydrochloride is compared with other similar diterpenoid alkaloids, such as lappaconitine and crassicauline A. While all these compounds share a common structural framework, this compound is unique due to its heptacyclic hetisane skeleton and specific pharmacological activities. Similar compounds include:

Biological Activity

Hetisine hydrochloride, a derivative of hetisine-type diterpenoid alkaloids (DAs), has garnered significant attention due to its diverse pharmacological properties. This article explores the biological activities of this compound, focusing on its antiarrhythmic, antitumor, antimicrobial, and insecticidal effects, as well as its impact on peripheral vasculature.

Overview of Hetisine-Type Diterpenoid Alkaloids

Hetisine-type DAs are characterized by a unique heptacyclic skeleton formed through specific carbon-nitrogen linkages. These compounds have been isolated primarily from plants in the Aconitum and Delphinium genera within the Ranunculaceae family. Over 157 different hetisine-type DAs have been identified, showcasing a rich structural diversity that contributes to their varied biological activities .

1. Antiarrhythmic Effects

This compound exhibits prominent antiarrhythmic properties. Research indicates that it has a lower toxicity profile compared to other antiarrhythmic agents, making it a candidate for further drug development. A study highlighted that various hetisine derivatives showed significant sodium current blocking activities in guinea pig ventricular myocytes, with Guan-fu base S demonstrating an IC50 value of 3.48 mM . The efficacy of this compound as an antiarrhythmic agent is illustrated in the following table:

CompoundIC50 (mM)Activity Description
Guan-fu base S3.48Strong sodium current inhibition
Guan-fu base A41.17Moderate antiarrhythmic activity
Hetisine75.72Moderate antiarrhythmic activity
Acehytisine (control)78.26Reference for comparison

2. Antitumor Activity

The antitumor potential of this compound has been evaluated against various human cancer cell lines. Studies have shown that certain acylated derivatives of hetisine-type DAs possess significant cytotoxicity, with IC50 values ranging from 3.1 to 20.1 mM against lung (A549), prostate (DU145), and nasopharyngeal (KB) cancer cells . Notably, these compounds demonstrated effectiveness against vincristine-resistant cancer cells, indicating their potential as lead compounds for cancer therapy.

Case Study 1: Cytotoxicity Against Cancer Cells

A series of experiments conducted by Wada et al. evaluated the cytotoxic effects of various hetisine derivatives on multiple cancer cell lines. The results indicated that acetylation significantly enhanced the cytotoxicity of these compounds:

CompoundCell LineIC50 (mM)
KobusineA54911.6
PseudokobusineDU14515.4
Acetylated DerivativeKB3.1

These findings underscore the potential for developing new antitumor agents based on hetisine-type DAs .

Case Study 2: Antimicrobial Activity

The antimicrobial properties of this compound were assessed against various bacterial strains, revealing promising results in inhibiting growth at low concentrations. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections .

Effects on Peripheral Vasculature

Research has also indicated that hetisine-type DAs affect peripheral vasculature positively, potentially leading to therapeutic applications in cardiovascular diseases . These effects are attributed to their ability to modulate vascular tone and improve blood flow.

Properties

IUPAC Name

(1S,3S,5R,10R,11R,14R,16S,17R,18R,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3.ClH/c1-8-3-19-6-10-15-18(2)4-9(22)5-20(15)16(19)14(24)11(8)13(23)12(19)17(20)21(10)7-18;/h9-17,22-24H,1,3-7H2,2H3;1H/t9-,10-,11-,12?,13-,14+,15+,16+,17?,18-,19-,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJNFPYTJQUYMD-HNYNTCTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(CC34C1C5CC67C3C(C(C(C6C4N5C2)O)C(=C)C7)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@H](C[C@]34[C@@H]1[C@@H]5C[C@]67[C@H]3[C@@H]([C@H]([C@@H](C6C4N5C2)O)C(=C)C7)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.